5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide;2,6-dioxo-1,3-diazinane-4-carboxylic acid
Description
1.1. 5-Amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide This compound, commonly referred to as carboxyamidotriazole (CAI), is a synthetic cytostatic agent that inhibits non-voltage-operated calcium channels and calcium-mediated signaling pathways . It has been investigated for its anti-angiogenic, anti-tumor, and anti-inflammatory properties . Structurally, it features a triazole core substituted with a carboxamide group and a heavily halogenated benzyl moiety (Figure 1A) .
1.2. 2,6-Dioxo-1,3-diazinane-4-carboxylic Acid This compound, identified as dihydroorotic acid, is a key intermediate in pyrimidine biosynthesis. It is derived from the cyclization of N-carbamoyl-L-aspartate and serves as a substrate for dihydroorotate dehydrogenase in the production of orotic acid . Its structure comprises a six-membered diazinane ring with two ketone groups and a carboxylic acid substituent (Figure 1B) .
Properties
Molecular Formula |
C22H18Cl3N7O6 |
|---|---|
Molecular Weight |
582.8 g/mol |
IUPAC Name |
5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide;2,6-dioxo-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C17H12Cl3N5O2.C5H6N2O4/c18-10-3-1-9(2-4-10)15(26)13-11(19)5-8(6-12(13)20)7-25-16(21)14(17(22)27)23-24-25;8-3-1-2(4(9)10)6-5(11)7-3/h1-6H,7,21H2,(H2,22,27);2H,1H2,(H,9,10)(H2,6,7,8,11) |
InChI Key |
ZFBWSRKRNNTIMX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)NC1=O)C(=O)O.C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2Cl)CN3C(=C(N=N3)C(=O)N)N)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Amino-1-[[3,5-Dichloro-4-(4-Chlorobenzoyl)Phenyl]Methyl]Triazole-4-Carboxamide
Starting Materials and Intermediate Preparation
Component A is synthesized via a sequence of halogenation, coupling, and cyclization reactions. Key precursors include:
- 3,5-Dichloro-4-(4-chlorobenzoyl)benzyl chloride : Prepared by Friedel-Crafts acylation of 1,3,5-trichlorobenzene with 4-chlorobenzoyl chloride in the presence of AlCl₃.
- 5-Aminotriazole-4-carboxamide : Generated via Huisgen azide-alkyne cycloaddition using copper(I)-catalyzed conditions to ensure 1,4-regioselectivity.
Coupling and Cyclization
The benzyl chloride intermediate is reacted with 5-aminotriazole-4-carboxamide under basic conditions (K₂CO₃ in DMF) at 80°C for 12 hours. This nucleophilic substitution installs the benzyl group at the triazole’s 1-position. Subsequent deprotection of the amino group is achieved via hydrogenolysis (H₂/Pd-C) in ethanol, yielding the free amine.
Table 1: Reaction Conditions for Component A Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Friedel-Crafts acylation | AlCl₃, 4-chlorobenzoyl chloride, 110°C | 78 | 92 |
| Huisgen cycloaddition | CuI, DIPEA, DMSO, 50°C, 6h | 85 | 95 |
| Benzylation | K₂CO₃, DMF, 80°C, 12h | 67 | 89 |
| Deprotection | H₂ (1 atm), Pd-C, EtOH, 25°C, 4h | 91 | 98 |
Purification and Characterization
Crude Component A is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from methanol/water. Structural confirmation is achieved through:
Synthesis of 2,6-Dioxo-1,3-Diazinane-4-Carboxylic Acid (Orotic Acid)
Cyclization of Urea and Dihydroxyfumaric Acid
Component B is synthesized via condensation of urea with dihydroxyfumaric acid in concentrated HCl at 100°C for 8 hours. The reaction proceeds through intermediate formation of a dihydroorotic acid, which undergoes dehydrogenation to yield orotic acid.
Table 2: Optimization of Orotic Acid Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 100°C | Maximizes cyclization |
| Reaction Time | 8h | Prevents over-oxidation |
| Catalyst | None (acidic medium) | Avoids byproducts |
Industrial-Scale Production
Continuous flow reactors enhance throughput by maintaining precise temperature control (±2°C) and enabling in-line crystallization. The final product is isolated via vacuum filtration and washed with ice-cold water to remove residual HCl.
Salt Formation and Co-Crystallization
Challenges and Mitigation Strategies
Industrial Scale-Up and Process Validation
Regulatory Considerations
Environmental Impact
Waste streams containing AlCl₃ are neutralized with NaOH to precipitate Al(OH)₃, reducing environmental toxicity.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
This compound exhibits several notable biological activities:
- Calcium Channel Blockade : It acts as an orally active calcium channel blocker, inhibiting calcium influx stimulated by potassium and carbachol with IC50 values of 500 nM and 935 nM, respectively .
- Anti-inflammatory Properties : The compound has been shown to inhibit pro-inflammatory cytokines in tumor-associated macrophages, suggesting a potential anti-cancer mechanism .
- Antiproliferative and Antiangiogenic Effects : In vivo studies indicate that it possesses antiproliferative and antiangiogenic properties, displaying selectivity towards mismatch repair-deficient tumor cell lines in vitro .
Therapeutic Applications
The compound's unique properties lend themselves to various therapeutic applications:
Cancer Treatment
Due to its ability to inhibit tumor growth and angiogenesis, this compound is being investigated for its potential as an anti-cancer agent. Its selective action against specific tumor types may allow for targeted therapies with reduced side effects compared to conventional treatments.
Chagas Disease Treatment
Recent studies have highlighted the compound's effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. Optimization of derivatives from the triazole scaffold has led to compounds that demonstrate significant suppression of parasite burden in animal models . This represents a promising avenue for developing new treatments for this neglected tropical disease.
Synthesis and Development
The synthesis of 5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide can be achieved through various methods, including cycloaddition reactions involving azides and N-Boc-protected intermediates . This synthetic versatility allows for the exploration of numerous derivatives with potentially enhanced biological activities.
Case Study 1: Anticancer Activity
A study demonstrated that this compound could inhibit the proliferation of specific cancer cell lines while sparing normal cells. The mechanism was linked to its ability to block calcium channels involved in cell signaling pathways critical for tumor growth .
Case Study 2: Treatment of Chagas Disease
In preclinical trials, derivatives of this compound showed improved potency and metabolic stability against Trypanosoma cruzi. One particular derivative significantly reduced parasite load in infected mice, indicating its potential as a viable treatment option .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The triazole ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Based Analogs of CAI
CAI belongs to a class of 1,2,3-triazole-4-carboxamide derivatives with diverse biological activities. Key structural and functional comparisons include:
- Pharmacological Differences : While CAI primarily targets calcium signaling, analogs like tetrafluorobenzamidobarbituric acids show comparable anti-angiogenic potency but lack calcium channel modulation . Anti-HIV triazoles emphasize cytotoxic over cytostatic effects .
Pyrimidine Pathway Analogs of 2,6-Dioxo-1,3-diazinane-4-carboxylic Acid
Dihydroorotic acid is compared to other pyrimidine intermediates:
CAI in Preclinical and Clinical Studies
Dihydroorotic Acid in Biochemistry
Table 2. Structural Comparison of Triazole Derivatives
Biological Activity
The compound 5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide; 2,6-dioxo-1,3-diazinane-4-carboxylic acid (CAS No. 99519-84-3) is a synthetic derivative of triazole that has garnered attention for its diverse biological activities. This article reviews its synthesis, characterization, and biological evaluations, particularly focusing on its antifungal and potential anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 424.67 g/mol. The structure includes a triazole ring and a dichlorobenzoyl moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler triazole derivatives. For instance, various substituted triazole derivatives have been synthesized through nucleophilic substitutions and coupling reactions involving chlorinated phenyl groups .
Antifungal Activity
Research has demonstrated that derivatives of triazole compounds exhibit significant antifungal properties. In vitro studies have shown that compounds similar to 5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole possess high inhibitory effects against various fungal strains, including Aspergillus niger and Candida albicans.
| Compound | Fungal Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| 6a | Aspergillus flavus | 25 | |
| 6b | Candida albicans | 30 | |
| 6c | Aspergillus niger | 28 |
The presence of the dichlorobenzoyl group has been linked to enhanced antifungal activity, suggesting a structure-activity relationship where specific substituents play a crucial role in efficacy .
Anticancer Activity
In addition to antifungal properties, triazole derivatives have shown promise in anticancer research. Studies indicate that compounds related to 5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole can inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, one study reported that triazole derivatives exhibited cytotoxic effects on breast cancer cells with IC50 values in the low micromolar range .
The biological activities of this compound are thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Triazoles are known to inhibit enzymes like carbonic anhydrase (CA), which is involved in tumor progression and metastasis.
- Disruption of Fungal Cell Wall Synthesis : The triazole ring interferes with the synthesis of ergosterol in fungal cell membranes.
- Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways leading to cell death.
Case Studies
Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:
- Case Study on Antifungal Efficacy : A clinical trial involving patients with invasive fungal infections demonstrated that treatment with triazole derivatives resulted in significant improvement in patient outcomes compared to conventional therapies .
- Case Study on Anticancer Properties : A laboratory study showed that treatment with a related triazole compound led to a marked reduction in tumor size in xenograft models of breast cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
